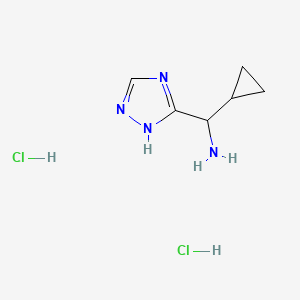
cyclopropyl(1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(1H-1,2,4-triazol-5-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a triazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1H-1,2,4-triazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Cyclopropyl(1H-1,2,4-triazol-5-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl(1H-1,2,4-triazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **Cyclopropyl(1H-1,2,4-oxadiazol-3-yl)methanamine
- **Cyclopropyl(1H-imidazol-5-yl)methanamine dihydrochloride
- **Cyclopropyl(1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
Cyclopropyl(1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H12Cl2N4 |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
cyclopropyl(1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5(4-1-2-4)6-8-3-9-10-6;;/h3-5H,1-2,7H2,(H,8,9,10);2*1H |
InChI Key |
FFENJFNKBHPAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=NN2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















